molecular formula C15H15BrN4O3 B2909867 2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1903041-93-9

2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2909867
CAS No.: 1903041-93-9
M. Wt: 379.214
InChI Key: OVTFJFLOBISZDL-UHFFFAOYSA-N
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Description

2-(2-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel chemical hybrid designed for advanced pharmacological research, incorporating a pyridazin-3(2H)-one core linked to a pyrrolidine scaffold via a ketone linker. The pyridazinone moiety is a privileged structure in medicinal chemistry, extensively documented for its significant vasodilatory and anticancer activities . Researchers are investigating such hybrid molecules to develop dual-function agents, particularly in the emerging field of reverse cardio-oncology, which addresses the comorbidity of cardiovascular diseases and cancer . The specific structural features of this compound—including the bromopyridine and pyrrolidine groups—are known to enhance binding affinity and selectivity toward various enzymatic targets, such as kinases and phosphodiesterases (PDEs) . This compound is intended for research purposes only, specifically for in vitro bioactivity screening, target identification, and mechanism-of-action studies. It is supplied as a high-purity solid and must be stored under appropriate conditions. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O3/c16-12-3-1-6-17-15(12)23-11-5-8-19(9-11)14(22)10-20-13(21)4-2-7-18-20/h1-4,6-7,11H,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTFJFLOBISZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-bromopyridine with pyrrolidine to form an intermediate, which is then further reacted with pyridazinone derivatives under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the pyridine ring.

Scientific Research Applications

2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / Structure Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity / Notes References
Target Compound : 2-(2-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one Pyridazin-3(2H)-one - Pyrrolidine with 3-bromopyridinyloxy
- 2-Oxoethyl linker
~386.3 (calculated) Unknown; bromine may enhance lipophilicity/binding N/A
2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one Pyridazin-3(2H)-one - 4-Fluorophenyl
- 6-Methyl, 5-(4-methylbenzyl)
368.4 Antiviral activity (structural and computational)
2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (Compound 6a) Pyridazin-3(2H)-one - Propyl
- o-Tolyloxy
~246.3 COX-2 inhibition (IC50: 0.11 mM)
2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one Pyridazin-3(2H)-one - Piperidine with thiadiazole
- 2-Oxoethyl linker
321.36 Unspecified; thiadiazole may enhance bioactivity
2-(2-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one Pyridazin-3(2H)-one - Pyrrolidine with tert-butylsulfonyl
- 2-Oxoethyl linker
327.40 Unspecified; sulfonyl group may improve stability
6-(4-Chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one Pyridazin-3(2H)-one - 4-Chlorophenyl
- Indole substituent
391.85 Unspecified; indole may confer receptor affinity

Key Research Findings

Chlorine-substituted analogs (e.g., ) demonstrate similar trends but with lower electronegativity than bromine.

Linker and Heterocyclic Modifications :

  • Pyrrolidine linkers (target compound, ) offer conformational flexibility, whereas piperidine analogs () may impose steric constraints.
  • The 3-bromopyridinyloxy group in the target compound introduces a bulky, electron-deficient aromatic system, contrasting with simpler substituents like morpholine () or thiadiazole ().

Biological Implications: Antiviral activity in fluorophenyl-substituted pyridazinones () suggests the target compound’s bromopyridinyl group could be explored for similar applications. COX-2 inhibitory activity in propyl/tolyloxy derivatives () highlights the pyridazinone core’s versatility in enzyme targeting.

Physicochemical Properties :

  • The tert-butylsulfonyl group in improves metabolic stability compared to the target compound’s bromopyridinyloxy group, which may increase susceptibility to oxidative metabolism.

Biological Activity

The compound 2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several distinct structural elements:

  • Pyridazine Core : A six-membered ring containing two nitrogen atoms.
  • Bromopyridine Moiety : Enhances biological activity through potential interactions with various biological targets.
  • Pyrrolidine Ring : Known for its neuroactive properties.

The molecular formula is C13H17BrN2O3C_{13}H_{17}BrN_2O_3 with a molecular weight of 329.19 g/mol.

Biological Activity Overview

The biological activities of compounds similar to This compound can be categorized as follows:

Compound Class Structural Features Notable Biological Activity
Pyrrolidine DerivativesContains pyrrolidine ringNeuroactive properties, potential antidepressant effects
Brominated CompoundsPresence of bromineAntimicrobial and anticancer activities
Pyridazine DerivativesHeterocyclic structurePotential kinase inhibition

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as kinases by binding to their active sites. This interaction may inhibit the activity of these enzymes, leading to various biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to This compound :

  • Antidepressant Activity : Research on pyrrolidine derivatives has shown promise in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial Effects : Compounds with bromopyridine structures have been noted for their antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
  • Kinase Inhibition Studies : Preliminary investigations suggest that this compound may exhibit inhibitory effects on specific kinases involved in cancer progression, making it a candidate for further exploration in oncology.

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